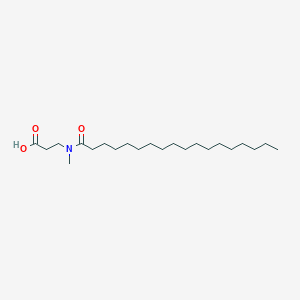

Stearoyl methyl beta-alanine

Descripción general

Descripción

Synthesis Analysis

The synthesis of beta-alanine derivatives and related compounds has been extensively studied. For instance, beta-alanine betaine synthesis in the Plumbaginaceae involves S-adenosyl-L-methionine-dependent N-methylation of beta-alanine via N-methyl beta-alanine and N,N-dimethyl beta-alanine (Rathinasabapathi et al., 2001). Additionally, palladium-catalyzed monoarylation of β-methyl C(sp³)-H of an alanine derivative demonstrates a method for synthesizing β-aryl-α-amino acids, showcasing the versatility in synthesizing alanine derivatives (Chen et al., 2014).

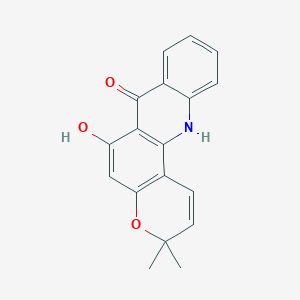

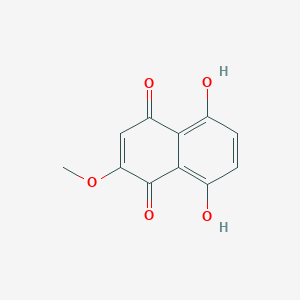

Molecular Structure Analysis

The structure of alanine racemase from Bacillus stearothermophilus has been determined by X-ray crystallography, offering insights into the molecular structure of alanine derivatives (Shaw et al., 1997). This research highlights the complexity of molecular structures and their implications for biochemical functionality.

Aplicaciones Científicas De Investigación

Mejora del Rendimiento en el Ejercicio

La beta-alanina, un componente de la Stearoyl methyl beta-alanine, juega un papel importante en la amortiguación del pH intracelular durante el ejercicio . El factor limitante para la síntesis de carnosina muscular, que es crucial para la regulación del pH, es la disponibilidad de β-alanina . Se ha demostrado que la suplementación con β-alanina tiene un efecto positivo significativo en el rendimiento del ejercicio de alta intensidad .

Seguridad y Efectos Secundarios

La seguridad de la suplementación con β-alanina ha sido ampliamente estudiada. La literatura disponible no indica eventos adversos relacionados con el uso de β-alanina . Se pueden observar efectos secundarios como parestesia si se toma una dosis única alta de β-alanina, pero el síntoma se puede atenuar mediante el uso de dosis divididas (< 1,6 g) o una fórmula de liberación sostenida .

Bioquímica y Biología Molecular

La carnosina, sintetizada a partir de β-alanina, ha sido objeto de investigación fundamental en el campo de la bioquímica y la biología molecular<a aria-label="1: " data-citationid="d39c32f4-b0ba-

Mecanismo De Acción

Target of Action

Stearoyl Methyl Beta-Alanine is a complex molecule that may interact with several targets within the body. One primary target is the fatty acid desaturase . This enzyme catalyzes the desaturation reactions by inserting double bonds into the fatty acyl chain, producing unsaturated fatty acids, which play a vital part in the synthesis of polyunsaturated fatty acids .

Mode of Action

It is known that beta-alanine, a component of the compound, can protect key physiological functions of brain cells that are exposed to acute stroke-mimicking conditions . Beta-alanine exerts its neuroprotective action through several distinct pharmacological mechanisms .

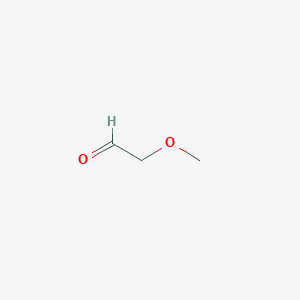

Biochemical Pathways

This compound may be involved in the synthetic β-alanine pathway . This metabolic pathway consists of two steps, the first one converting β-alanine into malonyl semialdehyde (MSA) by either a β-alanine-pyruvate aminotransferase (BAPAT) or a γ-aminobutyrate transaminase (GABT), and the second one consisting in a reduction of MSA to 3-HP consuming either NADH or NADPH .

Pharmacokinetics

Studies on beta-alanine, a component of the compound, suggest that it has a high inter-individual variability in pharmacokinetic plasma profile . The variation in plasma pharmacokinetics of a single oral beta-alanine dose supplemented as either a fixed or a weight-relative dose (WRD) in an anthropometric diverse sample has been studied .

Result of Action

It is known that beta-alanine, a component of the compound, can protect key physiological functions of brain cells that are exposed to acute stroke-mimicking conditions . This suggests that this compound may have neuroprotective effects.

Action Environment

The action environment of this compound is likely to be influenced by various factors, including the presence of other molecules and environmental conditions. For example, the activity of fatty acid desaturase, a potential target of the compound, can be influenced by the presence of other fatty acids and the conditions within the cell .

Safety and Hazards

While specific safety data for Stearoyl methyl beta-alanine was not found, safety data for similar compounds like L-Alanine suggest avoiding contact with skin and eyes, and not breathing dust . Another study suggested that β-alanine supplementation is generally safe, but more research is needed to fully understand its safety profile .

Direcciones Futuras

Research on similar compounds, such as N-palmitoyl L-alanine derivatives, suggests potential applications in the development of new therapies for human diseases . Another study demonstrated the potential of Pichia pastoris as a platform for producing organic acids such as β-alanine from renewable one-carbon feedstocks .

Propiedades

IUPAC Name |

3-[methyl(octadecanoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)23(2)20-19-22(25)26/h3-20H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHCJCQMNYOULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157439 | |

| Record name | Stearoyl methyl beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13222-32-7 | |

| Record name | N-Methyl-N-(1-oxooctadecyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13222-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearoyl methyl beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearoyl methyl beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-(1-oxooctadecyl)-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROYL METHYL .BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22Y197J3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)

![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)

![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)